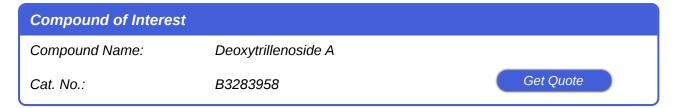


Deoxytrillenoside A: A Comprehensive Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Deoxytrillenoside A**, a steroidal saponin isolated from the rhizomes of Trillium tschonoskii Maxim. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Spectroscopic Data

The structural elucidation of **Deoxytrillenoside A** has been achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Deoxytrillenoside A



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone			
H-6	5.42	brd	5.1
H-19	1.09	S	
H-21	0.93	d	7.2
H-18	0.87	S	
Sugar Moieties			
H-1' (Glc)	4.54	d	7.8
H-1" (Rha)	5.25	brs	_
H-1''' (Rha)	4.88	brs	
2"-O-Rha-CH₃	1.28	d	6.1
4'''-O-Rha-CH₃	1.30	d	6.3

Note: The complete assignment of all proton signals requires further 2D NMR analysis (e.g., COSY, HSQC, HMBC), the key diagnostic signals are presented above.

Table 2: ¹³C NMR Spectroscopic Data for Deoxytrillenoside A

A complete assignment of the ¹³C NMR signals for **Deoxytrillenoside A** is pending the availability of the full dataset from the original research publication. This table will be updated as the information becomes available.

Table 3: Mass Spectrometry Data for Deoxytrillenoside A

Ionization Mode	Mass-to-Charge Ratio (m/z)	lon	Molecular Formula
ESI	907.4212	[M+Na]+	C45H72O17



Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
- Solvent: Deuterated methanol (CD₃OD) was used as the solvent for NMR analysis.
- ¹H NMR: Proton NMR spectra were acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters such as chemical shift, multiplicity, and coupling constants were analyzed.
- ¹³C NMR: Carbon NMR spectra were obtained to identify the number of unique carbon atoms and their chemical shifts.
- 2D NMR: Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, were utilized to establish the connectivity between protons and carbons, which is crucial for the complete structural assignment.

Mass Spectrometry (MS)

- Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was performed using a Q-TOF (Quadrupole Time-of-Flight) mass analyzer.
- Ionization Mode: The analysis was conducted in positive ion mode.
- Data Acquisition: The mass-to-charge ratio (m/z) of the sodiated molecule ([M+Na]+) was measured to determine the exact molecular weight and deduce the molecular formula of Deoxytrillenoside A.

Structural Elucidation Workflow

The process of identifying and characterizing **Deoxytrillenoside A** follows a logical progression of analytical steps. The workflow diagram below illustrates the key stages involved in its structure elucidation.







Caption: Workflow for the isolation and structural elucidation of **Deoxytrillenoside A**.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of steroidal saponins and the exploration of their therapeutic potential. The detailed spectroscopic data and methodologies provided will facilitate the accurate identification and further investigation of **Deoxytrillenoside A**.

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